Atorvastatin Methyl Ester
Description
Chemical Identity and Nomenclature of Atorvastatin Methyl Ester
- Chemical Name: Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
- Synonyms:
- This compound
- (βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid methyl ester
- Molecular Formula: C34H37FN2O5
- Molecular Weight: 572.67 g/mol
- CAS Number: 345891-62-5
- Structural Features: The molecule contains a pyrrole ring substituted with fluorophenyl, phenyl, and isopropyl groups, along with dihydroxy and phenylcarbamoyl functionalities. The methyl ester moiety is attached to the heptanoic acid side chain, contributing to its physicochemical properties (PubChem; LGC Standards; Ind-Swift Labs).
Table 1: Key Chemical Data of this compound
| Property | Data |
|---|---|
| Molecular Formula | C34H37FN2O5 |
| Molecular Weight | 572.67 g/mol |
| CAS Number | 345891-62-5 |
| IUPAC Name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
| SMILES | COC(=O)CC@HCC@HCCn1c(C(C)C)c(C(=O)Nc2ccccc2)c(c3ccccc3)c1c4ccc(F)cc4 |
| Storage Temperature | +5°C to -20°C (depending on supplier) |
| Purity | >95% (HPLC) |
Historical Development of Statin Derivatives in Medicinal Chemistry
Statins originated from natural fungal metabolites discovered in the 1970s by Akira Endo, who screened thousands of microbial strains to identify cholesterol-lowering compounds. The initial statins, such as mevastatin and lovastatin, were isolated from fungi. Subsequent medicinal chemistry efforts focused on improving efficacy, safety, and bioavailability through synthetic modifications.
Atorvastatin, commercially known as Lipitor, emerged as a synthetic statin with superior potency and pharmacokinetics. Its industrial synthesis involves advanced chemical routes such as the Paal–Knorr synthesis and multicomponent reactions (MCR), which allow efficient construction of the pyrrole core and side chains. The methyl ester derivative plays a role as an intermediate or impurity in these synthetic pathways, crucial for quality control and regulatory compliance.
Table 2: Overview of Atorvastatin Synthetic Routes
| Route | Number of Steps | Remarks |
|---|---|---|
| Paal–Knorr | 6 | Traditional industrial synthesis |
| Stetter/Paal–Knorr | 4 | NHC-catalyzed sequence improving efficiency |
| Hantzsch Pyrrole | 5 | Alternative pyrrole synthesis |
| Münchnone | 7 | Novel multicomponent reaction (MCR) approach |
| This work (MCR-based) | 4 | Concise, convergent synthesis route |
These synthetic innovations have enabled the large-scale production of atorvastatin and its derivatives, including the methyl ester, facilitating widespread clinical use.
Chemical Structure and Properties
2D and 3D Structural Characteristics
The this compound molecule features a chiral pyrrole ring with multiple aromatic substituents and hydroxyl groups. The methyl ester functional group enhances lipophilicity compared to the free acid form, potentially affecting pharmacokinetics and metabolic stability.
- 2D Structure: Displays the arrangement of aromatic rings, hydroxyl groups, and ester moiety.
- 3D Conformer: Provides insight into stereochemistry and spatial orientation critical for receptor binding and enzyme interactions (PubChem).
Note: Interactive 3D models are available in chemical databases for detailed visualization.
Pharmacological and Research Insights
While atorvastatin itself is extensively studied for its cholesterol-lowering and pleiotropic effects, the methyl ester form is primarily investigated as a synthetic intermediate or degradation product. Research into atorvastatin's biological effects reveals:
- Anti-inflammatory effects: Atorvastatin reduces microvascular inflammation and improves mean arterial pressure in endotoxin-induced models by modulating nitric oxide synthase isoforms.
- Synthetic optimization: Advances in synthetic chemistry have streamlined atorvastatin production, enhancing yield and purity of intermediates like the methyl ester.
Properties
IUPAC Name |
methyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGCTGBOBRSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Atorvastatin Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
Cholesterol Management
Atorvastatin Methyl Ester functions as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin effectively lowers total cholesterol and triglyceride levels in patients, making it a vital component in the treatment of hyperlipidemia and related cardiovascular conditions. Studies have shown that atorvastatin can decrease total cholesterol levels by 11-25% and triglycerides by up to 40% in various populations, including those with HIV .
Clinical Efficacy
Recent clinical trials have demonstrated that atorvastatin, including its methyl ester form, significantly reduces the risk of cardiovascular events. For instance, a meta-analysis indicated that statin therapy can lower the incidence of heart attacks and strokes among high-risk individuals .
Synthetic Applications
This compound is also utilized in synthetic chemistry as an intermediate for producing various atorvastatin derivatives. The synthesis of atorvastatin via multi-component reactions (MCR) allows for the rapid generation of diverse bioactive compounds. This methodology has been shown to yield high-purity products with fewer steps compared to traditional synthesis routes .
Table 1: Synthetic Routes for this compound
| Synthesis Method | Steps | Yield (%) | Notable Features |
|---|---|---|---|
| MCR-based synthesis | 4 | 46 | Faster access to derivatives |
| Hantzsch pyrrole synthesis | 5 | Not specified | Utilizes pyrrole motifs |
| Ugi reaction | 10 mmol scale | Not specified | High versatility in product formation |
Analytical Applications
Detection and Quantification
this compound is often analyzed in pharmaceutical formulations and biological samples using advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS). These methods allow for the precise quantification of atorvastatin and its metabolites in human plasma, aiding in pharmacokinetic studies .
Table 2: Analytical Techniques for this compound
| Technique | Application | Sensitivity |
|---|---|---|
| LC-MS/MS | Plasma concentration analysis | ng/mL |
| Ultra-performance liquid chromatography (UPLC) | Determination in dietary supplements | High specificity |
Environmental Applications
Recent studies have highlighted the environmental impact of atorvastatin and its derivatives, including this compound. The degradation pathways of these compounds in different environmental conditions are being researched to understand their persistence and effects on ecosystems. Atorvastatin has shown varying stability under acidic and alkaline conditions, which is crucial for assessing its environmental fate .
Case Studies
-
Cardiovascular Risk Reduction
A study involving HIV patients demonstrated that atorvastatin significantly reduced cholesterol levels, thus lowering cardiovascular risk factors associated with antiretroviral therapy . -
Synthesis Optimization
Research on optimizing synthetic routes for atorvastatin revealed that utilizing multi-component reactions not only shortened the synthesis time but also improved yields compared to classical methods .
Mechanism of Action
The mechanism of action of Atorvastatin Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research and Regulatory Considerations
- Synthetic Challenges : Esterification of Atorvastatin requires precise control to avoid byproducts like lactone impurities, which are common in statin synthesis .
Biological Activity
Atorvastatin methyl ester, a derivative of atorvastatin, is primarily known for its role in lipid management and cardiovascular health. This article explores its biological activity, focusing on its mechanism of action, metabolic pathways, and clinical implications, supported by relevant data and case studies.
Atorvastatin is a competitive inhibitor of the enzyme HMG-CoA reductase , which is crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, atorvastatin effectively reduces the synthesis of mevalonate, leading to decreased cholesterol levels in the liver. This reduction stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors, enhancing the uptake of LDL from circulation and thus lowering plasma LDL cholesterol levels .
Key Actions:
- Inhibition of HMG-CoA Reductase: Atorvastatin and its metabolites inhibit this enzyme, leading to reduced cholesterol synthesis.
- Increased LDL Uptake: The downregulation of hepatic cholesterol leads to increased uptake of LDL cholesterol.
- Effect on Other Lipoproteins: Atorvastatin also reduces very low-density lipoprotein cholesterol (VLDL-C) and triglycerides while slightly increasing high-density lipoprotein cholesterol (HDL-C) .
Metabolism and Pharmacokinetics
Atorvastatin is extensively metabolized in the liver by cytochrome P450 3A4. The primary metabolites include ortho-hydroxylated and para-hydroxylated derivatives, which retain significant biological activity comparable to that of atorvastatin itself. Approximately 70% of the circulating inhibitory activity against HMG-CoA reductase is attributed to these active metabolites .
Metabolic Pathways:
- Cytochrome P450 3A4: Major pathway for atorvastatin metabolism.
- UGT1A1 and UGT1A3 Enzymes: Involved in further lactonization and formation of acyl glucuronide intermediates .
Case Studies and Clinical Findings
-
Efficacy in Dyslipidemia:
A clinical study involving 231 patients demonstrated that atorvastatin effectively lowered LDL-C, triglycerides, and VLDL-C across various dyslipidemic disorders. The treatment resulted in significant reductions in total cholesterol and improved lipid profiles . -
Effects on Liver Function:
In a hyperlipidemia model using rats, this compound significantly improved serum levels of ALT and AST, indicating enhanced liver function. The study suggested that its effects on lipid metabolism were mediated via the PPAR-signaling pathway . -
Neuroprotective Effects:
Recent analyses have indicated that atorvastatin possesses neuroprotective properties beyond its lipid-lowering effects. These include antiexcitotoxic and antiepileptic activities, which may contribute to broader therapeutic applications .
Biological Activity Summary Table
| Biological Activity | Description |
|---|---|
| Inhibition of HMG-CoA Reductase | Competitive inhibition leading to decreased cholesterol synthesis |
| Metabolite Activity | Active metabolites contribute significantly to overall pharmacological effects |
| Lipid Profile Improvement | Reduction in LDL-C, VLDL-C, triglycerides; slight increase in HDL-C |
| Liver Function Enhancement | Improvements in liver enzymes (ALT/AST) in hyperlipidemia models |
| Neuroprotective Effects | Evidence suggests additional benefits beyond lipid management |
Q & A
Q. What established synthetic pathways yield high-purity Atorvastatin Methyl Ester?
The synthesis typically involves transesterification or esterification of Atorvastatin intermediates. Critical steps include catalyst selection (e.g., potassium hydroxide or acidic catalysts), optimization of molar ratios (e.g., alcohol-to-substrate), and purification via washing with warm water to remove residual methanol and soap . Purity validation requires gas chromatography (GC) with flame ionization detection or HPLC, referencing standards like FAME mixes .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
GC-FID or GC-MS is used for fatty acid methyl ester profiling , while NMR (¹H/¹³C) and LC-MS/MS are critical for structural confirmation. Purity assessment should include melting point analysis and chromatographic retention time matching against certified reference materials .
Q. What parameters are critical to monitor during this compound synthesis?
Key parameters include catalyst concentration (optimal at 1.0–1.5 wt% for basic catalysts), reaction temperature (60–65°C for transesterification), and alcohol-to-substrate molar ratio (6:1 to 9:1). Post-synthesis steps like magnesium sulfate drying and phosphoric acid neutralization are essential to deactivate catalysts .
Q. How should researchers document experimental methods for reproducibility?
Follow guidelines from Beilstein Journal of Organic Chemistry: detail reagent sources (e.g., Sigma-Aldry), instrument specifications (e.g., HP-Innowax GC column), and characterization data (spectral peaks, retention times). Include orthogonal array designs if using Taguchi methodology .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize this compound synthesis?
RSM evaluates interactions between variables (e.g., catalyst concentration, temperature). For example, a central composite design can model non-linear effects, while ANOVA identifies significant factors. In biodiesel studies, catalyst concentration contributed >77% to yield variance, suggesting its primacy in optimization .
Q. What statistical approaches resolve contradictions in yield data during scale-up?
Taguchi’s orthogonal arrays (e.g., L9 for 4 parameters at 3 levels) reduce experimental runs while capturing variable interactions. ANOVA quantifies parameter contributions (e.g., catalyst concentration > reaction temperature > catalyst type) and identifies outliers. Replicate validation under optimal conditions (e.g., 1.5 wt% KOH, 60°C) ensures robustness .
Q. How can factorial design assess solvent polarity and temperature effects on esterification?
A 2² factorial design tests solvent (e.g., methanol vs. ethanol) and temperature (e.g., 50°C vs. 70°C) interactions. Measure esterification efficiency via GC yield and S/N ratios. Prior studies show methanol’s higher polarity accelerates reaction kinetics but may require tighter temperature control to avoid byproducts .
Q. What strategies mitigate oxidative degradation during storage?
Store under inert gas (N₂/Ar) with antioxidants like BHT (0.01–0.1 wt%). Monitor degradation via HPLC-UV for oxidation products (e.g., lactone forms). Stability studies under accelerated conditions (40°C/75% RH) can predict shelf-life .
Methodological Challenges
Q. How are impurities quantified in this compound batches?
Use LC-MS with charged aerosol detection (CAD) for non-UV-active impurities. Compare against pharmacopeial standards (e.g., USP). For residual solvents, headspace GC-MS with DB-624 columns is recommended .
Q. What protocols ensure ethical reporting of negative or contradictory results?
Follow Medicinal Chemistry Research guidelines: disclose all data (including failed experiments) in supplementary materials. Use Independent Scientific Advisory Committees for multi-site studies to validate reproducibility .
Data Interpretation and Reporting
Q. How should researchers analyze synergistic effects in catalytic systems?
Apply multivariate analysis (e.g., PCA) to decouple catalyst-activity relationships. For example, in KOH-catalyzed reactions, surface response plots reveal optimal methanol ratios (6:1) and temperature (60°C) for >95% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
